molecular formula C24H17N3O4 B12734239 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)- CAS No. 115410-27-0

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)-

Cat. No.: B12734239
CAS No.: 115410-27-0
M. Wt: 411.4 g/mol
InChI Key: QIDUBWLXUUGCRR-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzopyrano and benzodiazepine rings through cyclization of appropriate precursors.

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid.

    Methylation: Addition of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Various substitution reactions can occur, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-anxiety or anti-inflammatory effects.

Industry

Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-methyl-9-nitro-6-(phenylmethyl)- involves interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include modulation of neurotransmitter activity or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their sedative and anxiolytic effects.

    Benzopyrans: Often studied for their antioxidant and anti-inflammatory properties.

Properties

CAS No.

115410-27-0

Molecular Formula

C24H17N3O4

Molecular Weight

411.4 g/mol

IUPAC Name

6-benzyl-2-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C24H17N3O4/c1-15-7-10-22-18(11-15)23(28)19-13-25-20-12-17(27(29)30)8-9-21(20)26(24(19)31-22)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3

InChI Key

QIDUBWLXUUGCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=NC4=C(N3CC5=CC=CC=C5)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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